MPPC, along with other phosphatidylcholines, is employed in scientific research to investigate interactions between lipids and proteins []. These interactions play a crucial role in various cellular processes, including membrane structure and function, signal transduction, and enzyme activity []. By studying the interaction between MPPC and specific proteins, researchers can gain insights into how lipids regulate various biological functions.
MPPC serves as a substrate for studying the activity of lipases, which are enzymes that break down triglycerides and other lipids []. By monitoring the breakdown of MPPC by lipases, researchers can gain insights into the enzyme's catalytic activity and its potential role in various physiological processes like fat digestion and cholesterol metabolism [].
MPPC, along with other phospholipids, is used in research to study the biophysical properties of biological membranes []. These membranes are essential components of cells, separating the internal environment from the external one and playing a crucial role in various cellular processes. By incorporating MPPC into model membranes, researchers can investigate factors affecting membrane fluidity, permeability, and other biophysical properties [].
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine is an asymmetrical phosphatidylcholine, characterized by the presence of myristic acid (14:0) at the sn-1 position and palmitic acid (16:0) at the sn-2 position. Its molecular formula is with a molecular weight of approximately 706.00 g/mol . This compound plays a significant role in biological membranes, influencing their structure and function due to its unique fatty acid composition .
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine primarily undergoes hydrolysis reactions, where the ester bonds are cleaved by water in the presence of enzymes such as phospholipases. The hydrolysis process can yield lysophosphatidylcholine and free fatty acids, which are crucial in various metabolic pathways. Additionally, this compound may also participate in oxidation reactions, where mild oxidizing agents can modify the fatty acid chains.
This compound is integral to membrane dynamics and signaling pathways. It serves as a substrate for enzymes like phospholipase A2, which hydrolyzes it to produce bioactive lipids that can influence cellular processes such as inflammation and cell signaling. Furthermore, 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine interacts with proteins involved in membrane fusion and trafficking, such as SNARE proteins, facilitating vesicle docking and fusion processes critical for neurotransmitter release and other cellular functions.
The synthesis of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with myristic acid and palmitic acid. This reaction often employs catalysts such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine to enhance ester bond formation. Industrial production methods focus on large-scale esterification processes under controlled conditions to ensure high purity and yield, often followed by purification techniques like column chromatography .
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine has diverse applications:
Research involving 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine focuses on its interactions with various proteins and enzymes. Studies have shown that it can influence lipid-protein interactions that are vital for maintaining membrane integrity and functionality. This compound is also used to explore the catalytic activity of lipases, providing insights into lipid metabolism and related physiological processes .
Several compounds share structural similarities with 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine, each differing slightly in their fatty acid compositions:
Compound Name | Fatty Acids Composition | Notable Differences |
---|---|---|
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine | Palmitic acid (16:0) at sn-1 | Reversed fatty acid positions compared to the target compound. |
1-Myristoyl-2-oleoyl-sn-glycero-3-phosphocholine | Oleic acid (18:1) at sn-2 | Contains an unsaturated fatty acid instead of palmitic acid. |
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine | Stearic acid (18:0) at sn-1 | Features a longer saturated fatty acid at sn-1 position. |
The uniqueness of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine lies in its specific fatty acid composition, which imparts distinct physical and chemical properties to the lipid bilayers it forms. This asymmetry significantly influences membrane packing and phase behavior, making it particularly valuable for studies related to membrane dynamics and drug delivery systems.
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine is an asymmetrical phosphatidylcholine characterized by the presence of two different fatty acid chains attached to the glycerol backbone [1]. The chemical formula of this compound is C38H76NO8P, representing the complete molecular structure including the phosphocholine headgroup, glycerol backbone, and the two fatty acid chains [4]. The molecular weight of 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine is 705.999 g/mol, which is calculated based on the atomic weights of all constituent elements [9].
The structural composition of 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine can be broken down into its key components:
Component | Description | Position |
---|---|---|
Myristoyl group | Tetradecanoyl (14:0) fatty acid chain | sn-1 position |
Palmitoyl group | Hexadecanoyl (16:0) fatty acid chain | sn-2 position |
Glycerol backbone | Three-carbon structure | Central framework |
Phosphocholine | Phosphate linked to choline | sn-3 position |
The monoisotopic mass of 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine is 705.530855 g/mol, which represents the exact mass of the molecule when composed of the most abundant isotope of each element [9]. This precise mass value is particularly important for mass spectrometry analyses and identification of the compound in complex mixtures [1].
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine possesses a defined stereochemistry that is critical to its biological function and physical properties [9]. The molecule contains a stereocenter at the C-2 position of the glycerol backbone, which adopts the R configuration according to the Cahn-Ingold-Prelog priority rules [9]. This stereochemical configuration is denoted by the prefix "sn" (stereospecific numbering) in the compound's name, indicating the specific stereochemistry of the glycerol moiety [1].
The IUPAC name of the compound, reflecting its stereochemistry, is (2R)-2-(palmitoyloxy)-3-(tetradecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate [9]. This name explicitly indicates the R configuration at the C-2 position of the glycerol backbone [9]. The stereochemistry is essential for the proper packing and organization of this phospholipid in biological membranes [1].
The configuration of the phosphocholine headgroup relative to the glycerol backbone also contributes to the three-dimensional structure of the molecule [9]. The phosphate group is attached to the sn-3 position of the glycerol backbone, while the choline moiety extends from the phosphate group [1]. This arrangement creates a zwitterionic structure with a positively charged quaternary ammonium group in the choline moiety and a negatively charged phosphate group [4].
Of the two defined stereocenters in the molecule, the one at the glycerol C-2 position is particularly important for biological recognition and function [9]. The specific stereochemistry ensures proper interaction with membrane proteins and enzymes that may interact with this phospholipid [1].
The spectroscopic properties of 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine provide valuable insights into its molecular structure and behavior in various environments [10]. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing this phospholipid, with both proton (1H) and phosphorus (31P) NMR providing complementary information [10].
31P-NMR spectroscopy is especially valuable for analyzing phospholipids like 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine, as it allows for the determination of the phosphate group environment [10]. The phosphate group in this compound typically shows a characteristic chemical shift in the range of 0 to -1 ppm, depending on the local environment and hydration state [10].
Infrared (IR) spectroscopy reveals several characteristic absorption bands for 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine [11]:
Wavenumber (cm-1) | Assignment |
---|---|
~1740 | C=O stretching (ester carbonyl) |
~1470 | CH2 scissoring mode |
~1244 | PO2- asymmetric stretching |
~1095 | PO2- symmetric stretching |
~970 | N+(CH3)3 asymmetric stretching |
The phosphate group exhibits characteristic absorption bands at approximately 1244 cm-1 for the asymmetric stretching mode (νPO2- asym) and at 1095 cm-1 for the symmetric stretching mode (νPO2- sym) [11]. The relative intensities and exact positions of these bands can provide information about the headgroup orientation and hydration state [11].
Mass spectrometry is another valuable technique for characterizing 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine [1]. The compound exhibits a characteristic collision cross-section of 279.5 Ų for the [M+Na]+ adduct and 278.0 Ų for the [M+H]+ adduct, as determined by ion mobility mass spectrometry [1]. These values are useful for identification and structural characterization of the compound in complex mixtures [1].
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine represents an asymmetric phosphatidylcholine due to the different fatty acid chains at the sn-1 and sn-2 positions [1]. This asymmetry creates distinct structural and physical properties compared to symmetric phosphatidylcholines that contain identical fatty acid chains at both positions [13].
A direct structural comparison can be made with its positional isomer, 1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine (CAS: 69441-09-4), which has the same fatty acid composition but with reversed positions – palmitoyl (16:0) at the sn-1 position and myristoyl (14:0) at the sn-2 position [2]. Despite having the same molecular formula (C38H76NO8P) and molecular weight (705.999 g/mol), these two compounds exhibit different physical properties due to the distinct arrangement of their fatty acid chains [7].
The structural differences between 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine and symmetric phosphatidylcholines can be summarized in the following table:
Property | 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | Symmetric Phosphatidylcholines (e.g., DPPC) |
---|---|---|
Fatty acid distribution | Asymmetric (14:0 at sn-1, 16:0 at sn-2) | Symmetric (identical chains at sn-1 and sn-2) |
Molecular packing | Less ordered packing in bilayers | More ordered packing in bilayers |
Phase transition behavior | Complex phase transitions | Simpler, more cooperative phase transitions |
Membrane fluidity | Contributes to increased membrane fluidity | Promotes more rigid membrane structures |
The asymmetry in chain length between the myristoyl and palmitoyl groups affects the packing of 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine molecules in bilayer membranes [14]. This asymmetry can lead to interdigitation, where the longer chain from one leaflet extends into the opposing leaflet of the bilayer [15]. Such interdigitation is less pronounced in symmetric phosphatidylcholines with identical chain lengths [15].
Research has shown that asymmetric phosphatidylcholines like 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine exhibit different phase transition behaviors compared to their symmetric counterparts [14]. The mismatch in chain length affects the thermodynamic properties of the bilayer, including the gel-to-liquid crystalline phase transition temperature [14]. These differences in physical properties have important implications for membrane organization and function in biological systems [13].
Computational modeling approaches have been employed to understand the structural characteristics and dynamic behavior of phosphatidylcholines, including asymmetric species like 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine [17]. Molecular dynamics (MD) simulations provide valuable insights into the conformational preferences and interactions of these molecules in membrane environments [17].
Atomistic resolution molecular dynamics simulations have been particularly useful in elucidating the structures sampled by the glycerol backbone and choline headgroup in phosphatidylcholine bilayers [17]. These simulations can reproduce experimental data with varying degrees of accuracy, allowing researchers to translate NMR data into dynamic three-dimensional representations of phospholipids in biologically relevant conditions [17].
Several force fields have been developed and refined for simulating phosphatidylcholine lipids, including CHARMM36, GAFFlipid, and MacRog [17]. These models differ in their parameterization approaches and their ability to reproduce experimental observables such as C-H bond vector order parameters measured by NMR spectroscopy [17].
Computational studies of asymmetric phosphatidylcholines have revealed important insights into how chain asymmetry affects molecular packing and membrane properties [18]. For instance, molecular dynamics simulations have shown that phosphatidylcholines with different fatty acid chain lengths at the sn-1 and sn-2 positions, like 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine, exhibit distinct conformational preferences compared to symmetric species [19].
Key findings from computational studies of asymmetric phosphatidylcholines include:
Structural Feature | Computational Observation |
---|---|
Headgroup orientation | The phosphocholine headgroup tends to orient roughly parallel to the membrane surface |
Chain conformation | The longer palmitoyl chain at the sn-2 position shows increased disorder compared to symmetric phosphatidylcholines |
Glycerol backbone | Adopts specific conformational preferences that optimize packing of the asymmetric chains |
Membrane thickness | Asymmetric chain distribution leads to local variations in bilayer thickness |
Molecular dynamics simulations have also provided insights into the dynamic behavior of the phosphocholine headgroup in response to environmental factors [19]. The orientation of the P-N vector in the headgroup can change in response to membrane composition, hydration level, and the presence of ions or other molecules [17]. These conformational changes can be quantified through order parameters and torsion angle distributions derived from the simulations [19].